methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate is a synthetic organic compound known for its role as a potent and selective inhibitor of Wnt/β-catenin signaling . This compound is of significant interest in the field of medicinal chemistry due to its ability to target β-catenin, a protein involved in various cellular processes including cell proliferation and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate typically involves multiple steps, including the formation of the pyrazole ring and subsequent sulfonamide formation. The key steps include:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic derivatives .
Scientific Research Applications
Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Mechanism of Action
The compound exerts its effects by directly targeting β-catenin through affinity interaction within the C-terminal two-thirds of the Armadillo repeat region. This interaction induces β-catenin ubiquitination and proteasomal degradation, thereby inhibiting Wnt/β-catenin signaling . The effective concentration for this activity ranges from 1.25 to 5 μM in various cell cultures .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
- 3-[(4-Methylphenyl)sulfonyl]amino-benzoic acid methyl ester
Uniqueness
Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate is unique due to its specific targeting of β-catenin and its potent anti-tumor effects selectively on Wnt-dependent cancer cells . This specificity and efficacy make it a valuable compound in cancer research and potential therapeutic applications .
Biological Activity
Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate is a complex organic compound belonging to the pyrazole family. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Characteristics:
- Molecular Weight: 372.44 g/mol
- CAS Number: Not specifically listed in the provided search results, but related compounds indicate a focus on pyrazole derivatives.
Pharmacological Activity
1. Antitumor Activity:
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms that may involve the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .
2. Anti-inflammatory Effects:
The compound's structural features suggest potential anti-inflammatory activity. Pyrazole derivatives are known to modulate inflammatory responses, potentially impacting conditions such as arthritis and other inflammatory diseases .
3. Antimicrobial Properties:
Some studies have reported that pyrazole derivatives demonstrate antimicrobial activity against a range of pathogens. This includes both bacterial and fungal species, indicating their potential as therapeutic agents in infectious diseases .
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the biological activity of pyrazole compounds. Key findings include:
- Substituents: The presence of specific functional groups, such as sulfamoyl and methyl groups, influences the compound's binding affinity to target proteins and enhances its pharmacological effects.
- Ring Modifications: Alterations in the pyrazole ring structure can lead to variations in potency and selectivity against different biological targets .
Case Studies
Several studies have explored the biological activity of related pyrazole compounds:
-
Antitumor Synergy with Doxorubicin:
In vitro studies have demonstrated that certain pyrazole derivatives can enhance the efficacy of doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). This suggests a potential for combination therapies using this compound . -
Antifungal Activity:
A series of synthesized pyrazoles showed significant antifungal activity against various phytopathogenic fungi, highlighting their potential application in agricultural settings .
Properties
Molecular Formula |
C20H20N4O5S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
methyl 4-[[5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H20N4O5S/c1-12-4-8-16(9-5-12)24-30(27,28)19-17(13(2)22-23-19)18(25)21-15-10-6-14(7-11-15)20(26)29-3/h4-11,24H,1-3H3,(H,21,25)(H,22,23) |
InChI Key |
UHSWDTLFNAJDMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=C(C=C3)C(=O)OC)C |
Origin of Product |
United States |
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